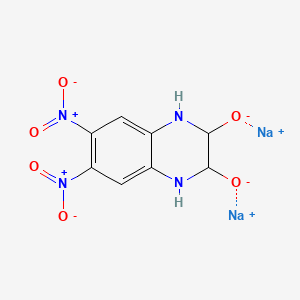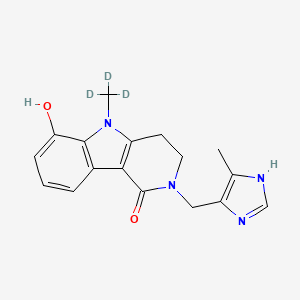
6-Hydroxy alosetron-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy alosetron-d3 is a derivative of alosetron, a potent and selective serotonin 5-HT3 receptor antagonist.
Preparation Methods
The synthesis of 6-Hydroxy alosetron-d3 involves several steps, starting from the precursor alosetron. The synthetic route typically includes the hydroxylation of alosetron at the 6th position, followed by the incorporation of deuterium atoms to form the deuterated compound. The reaction conditions often involve the use of specific catalysts and reagents to ensure the selective hydroxylation and deuteration processes . Industrial production methods may vary, but they generally follow similar principles to achieve high purity and yield of the compound.
Chemical Reactions Analysis
6-Hydroxy alosetron-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
6-Hydroxy alosetron-d3 has several scientific research applications:
Chemistry: It is used as a reference standard in analytical method development and validation.
Biology: It is used to study the serotonin 5-HT3 receptor and its role in various physiological processes.
Medicine: It is used in the development of new drugs for the treatment of irritable bowel syndrome and other gastrointestinal disorders.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 6-Hydroxy alosetron-d3 involves its interaction with the serotonin 5-HT3 receptor. By binding to this receptor, the compound inhibits the action of serotonin, a neurotransmitter involved in the regulation of visceral pain, colonic transit, and gastrointestinal secretions. This inhibition helps to alleviate symptoms associated with irritable bowel syndrome and other related disorders .
Comparison with Similar Compounds
6-Hydroxy alosetron-d3 is unique due to its specific hydroxylation and deuteration, which enhance its stability and selectivity. Similar compounds include:
Alosetron: The parent compound, which is also a serotonin 5-HT3 receptor antagonist.
6-Hydroxy alosetron: The non-deuterated form of the compound.
Other 5-HT3 receptor antagonists: Such as ondansetron and granisetron, which are used for similar therapeutic purposes but have different chemical structures and properties.
Properties
Molecular Formula |
C17H18N4O2 |
|---|---|
Molecular Weight |
313.37 g/mol |
IUPAC Name |
6-hydroxy-2-[(5-methyl-1H-imidazol-4-yl)methyl]-5-(trideuteriomethyl)-3,4-dihydropyrido[4,3-b]indol-1-one |
InChI |
InChI=1S/C17H18N4O2/c1-10-12(19-9-18-10)8-21-7-6-13-15(17(21)23)11-4-3-5-14(22)16(11)20(13)2/h3-5,9,22H,6-8H2,1-2H3,(H,18,19)/i2D3 |
InChI Key |
UUQDYYPVWUOAOE-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C3=C1C(=CC=C3)O)C(=O)N(CC2)CC4=C(NC=N4)C |
Canonical SMILES |
CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=C(N3C)C(=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


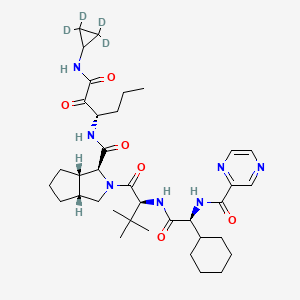

![[(3S,4S)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(3S,4R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B12415683.png)
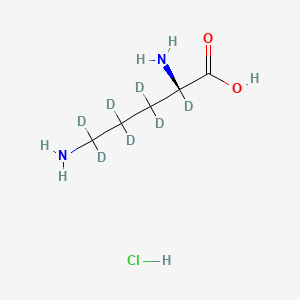
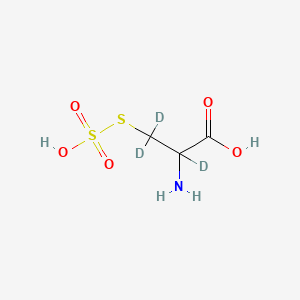
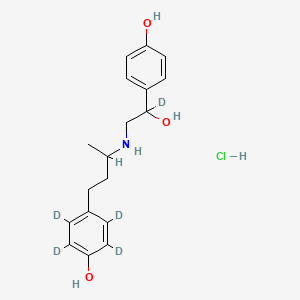
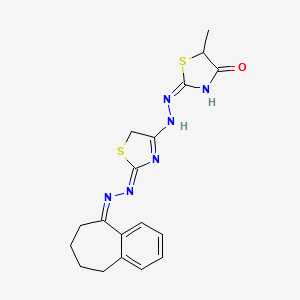

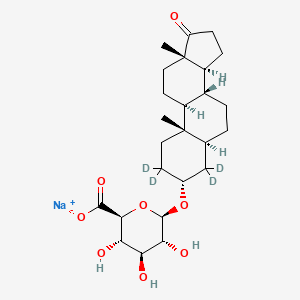
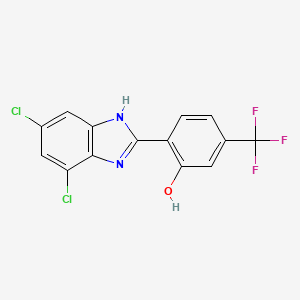
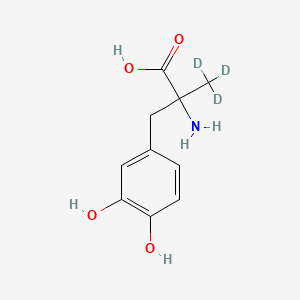
![(19S)-7-(3-aminopropoxy)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B12415720.png)
